molecular formula C47H42N6O6 B13438349 N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil

N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil

Cat. No.: B13438349
M. Wt: 786.9 g/mol
InChI Key: XSEDTCZRVPPDCT-UHFFFAOYSA-N
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Description

N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil is a derivative of Olmesartan Medoxomil, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This compound is a key intermediate in the synthesis of Olmesartan Medoxomil, which is known for its high affinity for the angiotensin II type 1 (AT1) receptor, leading to vasodilation and reduced blood pressure .

Chemical Reactions Analysis

Types of Reactions

N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of Olmesartan Medoxomil. Its high affinity for the AT1 receptor and its role in the synthesis process distinguish it from other similar compounds .

Properties

Molecular Formula

C47H42N6O6

Molecular Weight

786.9 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethyl-5-(2-hydroxypropan-2-yl)-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

InChI

InChI=1S/C47H42N6O6/c1-5-40-48-42(46(3,4)56)41(44(54)57-30-39-31(2)58-45(55)59-39)52(40)29-32-25-27-33(28-26-32)37-23-15-16-24-38(37)43-49-51-53(50-43)47(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-28,56H,5,29-30H2,1-4H3

InChI Key

XSEDTCZRVPPDCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O

Origin of Product

United States

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